molecular formula C13H21NO3 B13527975 tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate

tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate

Cat. No.: B13527975
M. Wt: 239.31 g/mol
InChI Key: YJFLQJBNMRKRTQ-UHFFFAOYSA-N
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Description

tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its bicyclic structure, which includes a formyl group and a carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclic ketone with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, providing insights into enzyme mechanisms .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with amino acid residues in proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate is unique due to its specific bicyclic structure and the presence of both formyl and carbamate groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(6-formyl-6-bicyclo[3.2.0]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)7-9-5-4-6-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16)

InChI Key

YJFLQJBNMRKRTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C1CCC2)C=O

Origin of Product

United States

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